molecular formula C13H9N3O2 B8019247 3-(2-Nitrophenylamino)benzonitrile

3-(2-Nitrophenylamino)benzonitrile

Cat. No.: B8019247
M. Wt: 239.23 g/mol
InChI Key: TYSMIVMVXNWFTG-UHFFFAOYSA-N
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Description

3-(2-Nitrophenylamino)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an amino group (-NH2) and a benzonitrile moiety (-C≡N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenylamino)benzonitrile typically involves the reaction of 2-nitroaniline with benzonitrile under specific conditions. One common method includes the use of a catalyst such as iron in a hydrochloric acid medium to facilitate the reduction of the nitro group to an amino group, followed by the formation of the benzonitrile linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenylamino)benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed

    Reduction: The major product is 3-(2-Aminophenylamino)benzonitrile.

    Substitution: Various substituted derivatives depending on the reagent used (e.g., 3-(2-Nitrophenylamino)-4-chlorobenzonitrile).

    Oxidation: Products like 3-(2-Nitrosophenylamino)benzonitrile or 3-(2-Nitrophenylamino)benzoic acid.

Scientific Research Applications

3-(2-Nitrophenylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzonitrile moiety can participate in various binding interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar structure but lacks the benzonitrile moiety.

    3-Aminobenzonitrile: Similar structure but lacks the nitro group.

    2-Nitrobenzonitrile: Similar structure but lacks the amino group.

Uniqueness

3-(2-Nitrophenylamino)benzonitrile is unique due to the presence of both the nitro and amino groups on the aromatic ring, along with the benzonitrile moiety. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(2-nitroanilino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13(12)16(17)18/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSMIVMVXNWFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-fluoro-2-nitrobenzene (2.00 g, 14.2 mmol), 3-aminobenzonitrile (3.35 g, 28.3 mmol) and potassium carbonate (5.88 g, 42.5 mmol) in DMF (30 mL) was stirred at 135° C. for 16 h under a nitrogen atmosphere. After cooling to RT, the reaction mixture was partitioned between DCM and water. The aqueous phase was extracted with DCM (×3) and the combined organic fractions dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 25-100% DCM in cyclohexane) then loaded onto an SCX-2 cartridge and washed with DCM to afford 3-(2-nitrophenylamino)benzonitrile as a bright orange foam (2.02 g, 60%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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